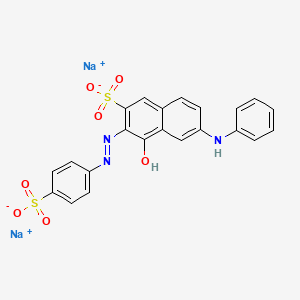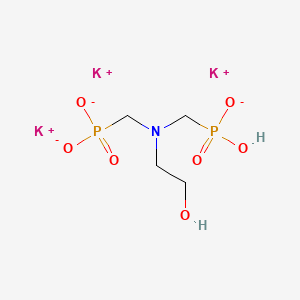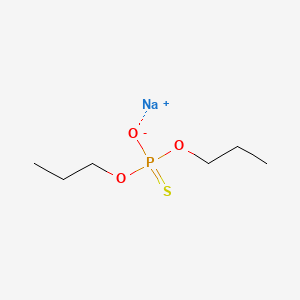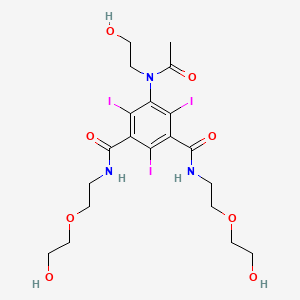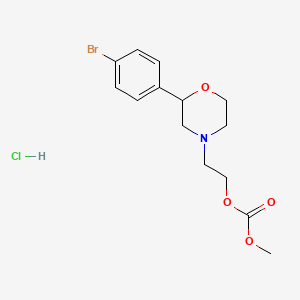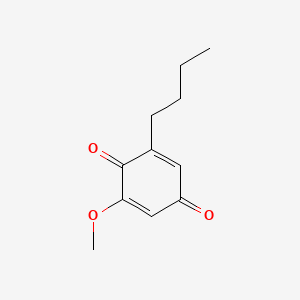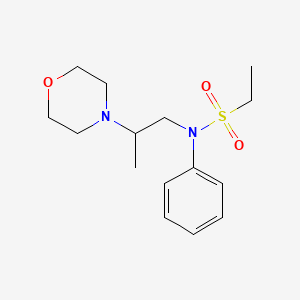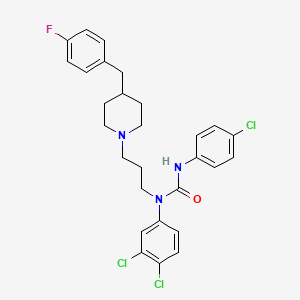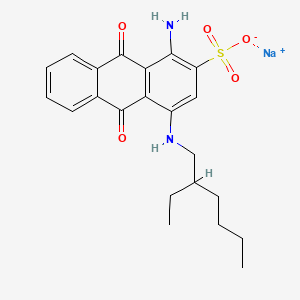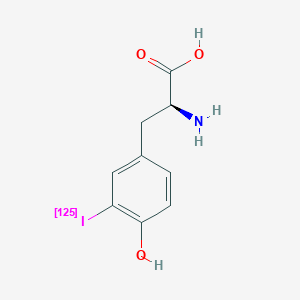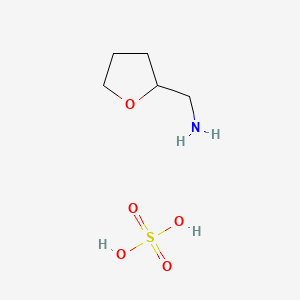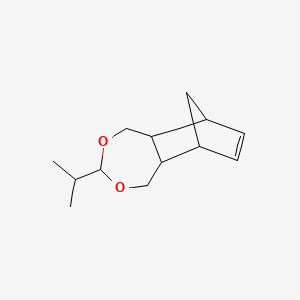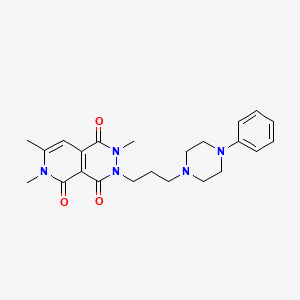
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyridazine ring with a piperazine moiety, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.
Functional Group Modifications: Various functional groups such as methyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反应分析
Types of Reactions
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridazine derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a drug candidate due to its unique structure.
Pharmacology: Studies may investigate its interactions with biological targets.
Materials Science: Its properties may be utilized in the development of new materials with specific functionalities.
作用机制
The mechanism of action of Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings.
Piperazine Derivatives: Compounds featuring the piperazine moiety.
Uniqueness
Pyrido(3,4-d)pyridazine-1,4,5(6H)-trione, 2,3-dihydro-3-(3-(4-phenyl-1-piperazinyl)propyl)-2,6,7-trimethyl- is unique due to its combination of pyridazine and piperazine structures, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
164071-40-3 |
|---|---|
分子式 |
C23H29N5O3 |
分子量 |
423.5 g/mol |
IUPAC 名称 |
2,6,7-trimethyl-3-[3-(4-phenylpiperazin-1-yl)propyl]pyrido[3,4-d]pyridazine-1,4,5-trione |
InChI |
InChI=1S/C23H29N5O3/c1-17-16-19-20(22(30)24(17)2)23(31)28(25(3)21(19)29)11-7-10-26-12-14-27(15-13-26)18-8-5-4-6-9-18/h4-6,8-9,16H,7,10-15H2,1-3H3 |
InChI 键 |
PLBKDUQINCDKSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=O)N1C)C(=O)N(N(C2=O)C)CCCN3CCN(CC3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



